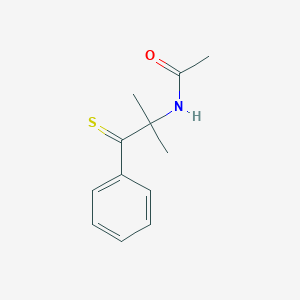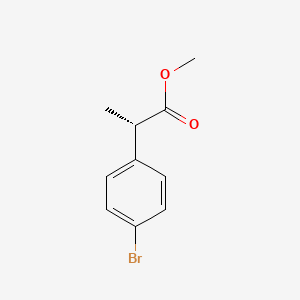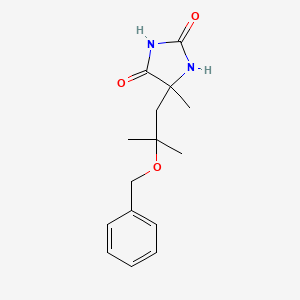
5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and muscle relaxants. The unique structure of this compound makes it a subject of interest for various scientific research studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of benzyloxy and methylpropyl intermediates.
Formation of Imidazolidine Ring: The intermediates undergo cyclization to form the imidazolidine ring. This step often requires the use of strong bases or acids as catalysts.
Final Product Formation:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of reduced imidazolidine derivatives
Substitution: Formation of substituted imidazolidine compounds
Applications De Recherche Scientifique
5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its anticonvulsant and muscle relaxant properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby exerting its anticonvulsant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylimidazolidine-2,4-dione: A simpler analog without the benzyloxy and methylpropyl groups.
2-(Benzyloxy)-2-methylpropylimidazolidine-2,4-dione: Lacks the 5-methyl group.
5-(2-Methylpropyl)-5-methylimidazolidine-2,4-dione: Lacks the benzyloxy group.
Uniqueness
5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of both benzyloxy and methylpropyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
7153-57-3 |
|---|---|
Formule moléculaire |
C15H20N2O3 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
5-methyl-5-(2-methyl-2-phenylmethoxypropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-14(2,20-9-11-7-5-4-6-8-11)10-15(3)12(18)16-13(19)17-15/h4-8H,9-10H2,1-3H3,(H2,16,17,18,19) |
Clé InChI |
BQZHIDOEJWGMOX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(=O)N1)CC(C)(C)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


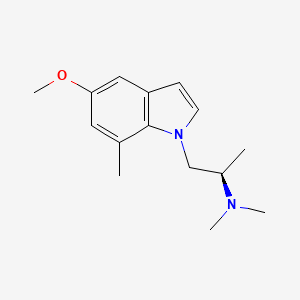
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
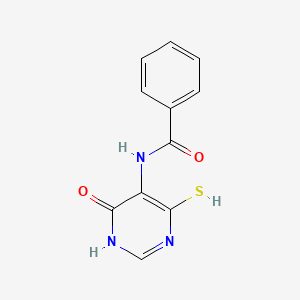
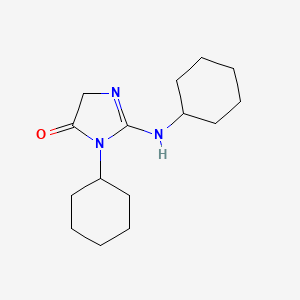

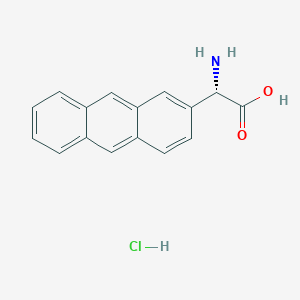
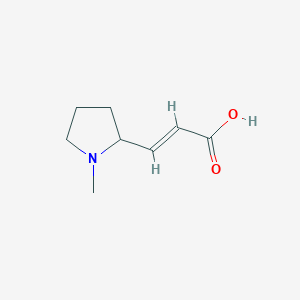
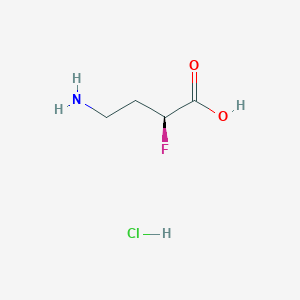
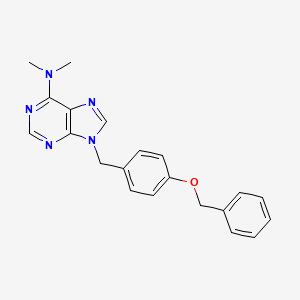
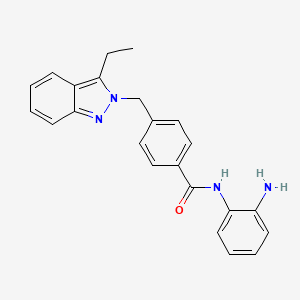
![N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine](/img/structure/B12930833.png)
![2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester](/img/structure/B12930840.png)
